1,5-Anhydro-2-O-(6-O-benzoyl-a-D-galactopyranosyl)
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Overview
Description
1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) is a complex carbohydrate derivative It is a glucitol-based compound with a benzoyl group attached to the galactopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) typically involves the selective protection and deprotection of hydroxyl groups on the sugar moiety. The benzoylation reaction is a key step, where benzoyl chloride is used in the presence of a base such as pyridine to introduce the benzoyl group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: It serves as a model compound for studying carbohydrate-protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-2,3,4-tri-O-benzoyl-6-deoxy-D-arabino-hex-1-enitol
- 1,5-Anhydro-6-deoxy-2-O-(6-deoxy-α-L-mannopyranosyl)-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol
Uniqueness
1,5-Anhydro-2-O-(6-O-benzoyl-α-D-galactopyranosyl) is unique due to its specific structural configuration and the presence of the benzoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H26O11 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[(3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H26O11/c20-6-10-13(21)14(22)11(7-27-10)29-19-17(25)16(24)15(23)12(30-19)8-28-18(26)9-4-2-1-3-5-9/h1-5,10-17,19-25H,6-8H2/t10-,11+,12-,13-,14-,15+,16+,17-,19+/m1/s1 |
InChI Key |
RXRSNDCGNOOFLH-VZNNHAMSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
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